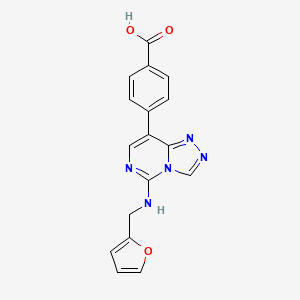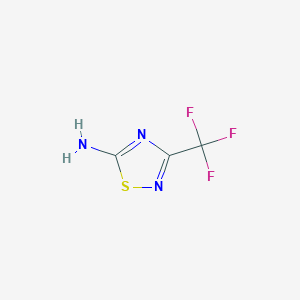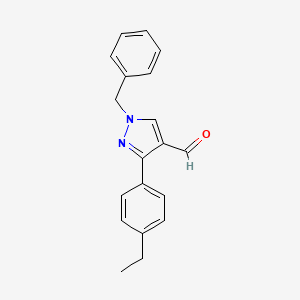
Eed226-cooh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EED226-COOH is an organic compound derived from EED226, primarily used in scientific research for its role as a ligand targeting the embryonic ectoderm development (EED) protein. This compound is significant in the study of polycomb repressive complex 2 (PRC2), which is involved in gene silencing through the methylation of histone H3 lysine 27 (H3K27).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EED226-COOH involves a multi-step organic synthesis process. The compound is derived from EED226 through a series of chemical reactions that introduce a carboxyl group (-COOH) to the molecular structure. The specific synthetic routes and reaction conditions are proprietary and typically involve the use of various reagents and catalysts under controlled laboratory conditions .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the production process would likely involve scaling up the laboratory synthesis methods, ensuring high purity and consistency through rigorous quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
EED226-COOH undergoes several types of chemical reactions, including:
Oxidation: The introduction of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines .
Applications De Recherche Scientifique
EED226-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in the study of protein-ligand interactions and the development of new chemical probes.
Biology: Investigated for its role in gene regulation and epigenetic modifications.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting PRC2 to inhibit tumor growth.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mécanisme D'action
EED226-COOH exerts its effects by binding to the EED protein, a component of the PRC2 complex. This binding disrupts the interaction between EED and other components of PRC2, leading to the inhibition of PRC2’s gene silencing function. The molecular targets involved include the H3K27me3 binding pocket on EED, which is crucial for the allosteric activation of PRC2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
EED226: The parent compound of EED226-COOH, known for its potent inhibition of PRC2.
EED162: Another EED binder with similar properties to EED226.
EI1: A compound that also targets PRC2 but through a different mechanism.
Uniqueness
This compound is unique in its ability to specifically degrade PRC2 through the formation of a proteolysis-targeting chimera (PROTAC) with a von Hippel-Lindau (VHL) ligand. This targeted degradation offers a novel approach to inhibiting PRC2 and presents potential advantages in terms of specificity and efficacy .
Propriétés
IUPAC Name |
4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-16(24)12-5-3-11(4-6-12)14-9-19-17(22-10-20-21-15(14)22)18-8-13-2-1-7-25-13/h1-7,9-10H,8H2,(H,18,19)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAJESLOWNUVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=C(C3=NN=CN32)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride](/img/structure/B2797251.png)
![[(1-Benzylcyclohexyl)oxy]acetic acid](/img/structure/B2797254.png)
![5-Bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2797256.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2797257.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2797260.png)
![2-phenoxy-N-[4-[2-[(2-phenoxyacetyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2797261.png)
![N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2797262.png)

![2-(2,6-dimethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2797267.png)
![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one](/img/structure/B2797268.png)
![3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2797270.png)
